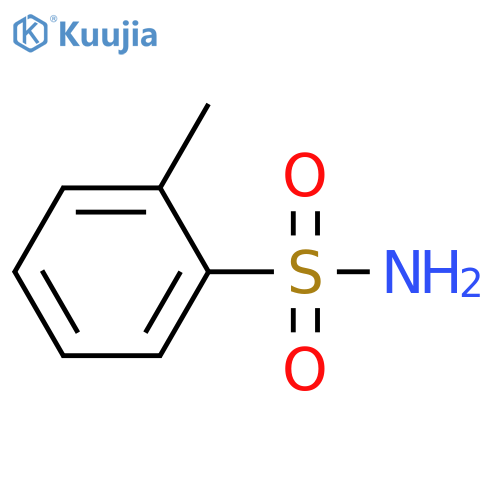

One-pot aerobic oxidative sulfonamidation of aromatic thiols with ammonia by a dual-functional β-MnO2 nanocatalyst

,

Chemical Communications (Cambridge,

2020,

56(14),

2095-2098